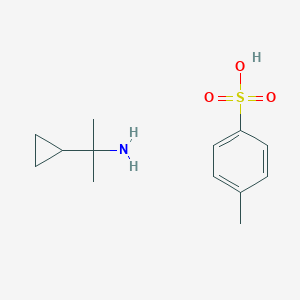
2-シクロプロピル-2-プロピルアミン p-トルエンスルホン酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-2-propylamine p-toluenesulfonate salt is a chemical compound with the molecular formula C₆H₁₃N·C₇H₈O₃S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyclopropyl group and a propylamine moiety, which are linked to a p-toluenesulfonate salt.
科学的研究の応用
2-Cyclopropyl-2-propylamine p-toluenesulfonate salt is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt typically involves the reaction of cyclopropylmethylamine with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The general steps are as follows:
Cyclopropylmethylamine Preparation: Cyclopropylmethylamine is synthesized through the reaction of cyclopropylcarbinol with ammonia in the presence of a catalyst.
Salt Formation: The cyclopropylmethylamine is then reacted with p-toluenesulfonic acid in an appropriate solvent, such as ethanol or methanol, to form the p-toluenesulfonate salt.
Industrial Production Methods
In industrial settings, the production of 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt is scaled up using large reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-Cyclopropyl-2-propylamine p-toluenesulfonate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Cyclopropylamines or cyclopropyl alcohols.
Substitution: Cyclopropyl derivatives with various functional groups.
作用機序
The mechanism by which 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function.
類似化合物との比較
Similar Compounds
Cyclopropylamine: Lacks the propyl group and p-toluenesulfonate salt, making it less complex.
Propylamine: Does not contain the cyclopropyl group, resulting in different chemical properties.
Cyclopropylmethylamine: Similar structure but without the p-toluenesulfonate salt.
Uniqueness
2-Cyclopropyl-2-propylamine p-toluenesulfonate salt is unique due to the combination of the cyclopropyl and propylamine groups with the p-toluenesulfonate salt. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry.
生物活性
2-Cyclopropyl-2-propylamine p-toluenesulfonate salt is a chemical compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings associated with this compound, emphasizing its applications in various fields.
Synthesis
The synthesis of 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt typically involves the reaction of cyclopropylmethylamine with p-toluenesulfonic acid. The process is carried out under controlled conditions to ensure high yield and purity. Key steps include:
- Preparation of Cyclopropylmethylamine : Synthesized through the reaction of cyclopropylcarbinol with ammonia in the presence of a catalyst.
- Salt Formation : Cyclopropylmethylamine is reacted with p-toluenesulfonic acid in a solvent such as ethanol or methanol to form the desired salt.
The biological activity of 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyclopropyl group provides steric hindrance, influencing binding affinity and specificity. The amine group facilitates hydrogen bonding and electrostatic interactions, modulating the activity of target molecules.
Biological Activity
The compound exhibits a range of biological activities, which can be categorized into several key areas:
Enzyme Interaction
Research indicates that 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt is utilized in biochemical assays to investigate enzyme activity. It has been shown to affect enzyme kinetics and can serve as a substrate or inhibitor in various enzymatic reactions.
Antimicrobial Properties
Preliminary studies suggest potential antimicrobial properties against various pathogens. While specific data on the compound's antimicrobial efficacy is limited, its structural characteristics indicate that it may inhibit bacterial growth, particularly against Gram-positive bacteria .
Neuropharmacological Effects
The compound's interaction with G protein-coupled receptors (GPCRs) has been explored, particularly regarding its potential role in neurological disorders. For instance, compounds derived from similar scaffolds have demonstrated neuroprotective effects and modulation of neurotransmitter systems, suggesting that 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt may have similar applications .
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt:
- GPR88 Activation : Research on related compounds has shown activation of GPR88 through Gαi-coupled signaling pathways, which may suggest a similar mechanism for 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt. This pathway is implicated in various neuropsychiatric conditions .
- Anticancer Activity : Compounds with structural similarities have exhibited cytotoxicity against cancer cell lines. For example, derivatives have been shown to induce apoptosis in tumor cells, indicating that 2-Cyclopropyl-2-propylamine p-toluenesulfonate salt could also possess anticancer properties .
- Toxicological Studies : Safety assessments highlight that while the compound shows promise in various applications, it can cause skin and eye irritation, necessitating caution in handling and application.
Data Table: Biological Activities Overview
特性
CAS番号 |
172947-14-7 |
|---|---|
分子式 |
C13H21NO3S |
分子量 |
271.38 g/mol |
IUPAC名 |
2-cyclopropylpropan-2-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H13N/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,7)5-3-4-5/h2-5H,1H3,(H,8,9,10);5H,3-4,7H2,1-2H3 |
InChIキー |
RGWMDWPKOOWZSF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1CC1)N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C1CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















